2-(2-Methylpyridin-3-yl)acetonitrile
Overview
Description
“2-(2-Methylpyridin-3-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .
Synthesis Analysis
The synthesis of 2-methylnicotinonitriles, which are similar to the compound , has been achieved through the degenerate ring transformation of N-substituted pyridinium salts . Another method involves the use of acetonitrile and organocobalt in a two-layer reactor, continuously feeding dried and cleaned ethyne gas until it is not absorbed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H8N2 .Scientific Research Applications
Photochemistry and Ligand Substitution Reactions
Research has shown that complexes containing acetonitrile, such as those with ruthenium, undergo ligand substitution reactions upon irradiation. These findings reveal the potential of acetonitrile-containing complexes in photochemical applications, where controlled ligand exchange can be utilized for various purposes, including the development of photoswitchable molecules (Hecker et al., 1991).
Luminescence and Photophysical Properties
Studies on lanthanide complexes with acetonitrile have demonstrated the ability to produce strongly luminescent self-assembled heterodinuclear complexes. These findings highlight the use of acetonitrile derivatives in the design of materials with predetermined structural and photophysical properties, potentially useful in sensors and light-emitting devices (Piguet et al., 1996).
Synthesis of Novel Compounds
Acetonitrile acts as a solvent and reagent in the synthesis of various complex molecules, including dinuclear molybdenum complexes with quadruple bonds. These studies provide insights into the synthesis strategies for creating complexes with specific electronic and structural features, which could have implications in catalysis and materials science (Cayton et al., 1992).
Supramolecular Chemistry
Research involving acetonitrile has led to the development of non-covalent lanthanide podates with specific physicochemical properties. These compounds demonstrate the potential of acetonitrile derivatives in constructing supramolecular architectures with controlled chemical environments, offering applications in molecular recognition and catalysis (Piguet et al., 1997).
Semiconductor Materials
The reaction of specific acetonitrile derivatives has been utilized to synthesize novel semiconducting materials. Such studies underline the role of acetonitrile-based compounds in the advancement of electronic materials with potential applications in photovoltaics and semiconductor technology (Allen et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(2-methylpyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGVSUGWTHGNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101166-73-8 | |
Record name | 2-(2-methylpyridin-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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